BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a hexahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines and β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions produce alcohols .
Scientific Research Applications
BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-Methyl-5-phenyl-2-oxazolidinone
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide .
Properties
Molecular Formula |
C27H29NO6 |
---|---|
Molecular Weight |
463.5g/mol |
IUPAC Name |
benzyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H29NO6/c1-16-22(27(30)34-15-17-9-6-5-7-10-17)23(24-19(28-16)11-8-12-20(24)29)18-13-14-21(31-2)26(33-4)25(18)32-3/h5-7,9-10,13-14,23,28H,8,11-12,15H2,1-4H3 |
InChI Key |
OGXSYZFQLQOMNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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